1-(3-chloro-2-methylphenyl)-N-(4-methoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide
Overview
Description
1-(3-chloro-2-methylphenyl)-N-(4-methoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide, also known as CMPD1, is a synthetic compound that belongs to the family of pyrrolidinecarboxamides. It is a potent and selective inhibitor of the enzyme TAK1 (Transforming growth factor beta-activated kinase 1), which plays a crucial role in various cellular processes such as inflammation, immune response, and cell survival. CMPD1 has gained significant attention in the scientific community due to its potential therapeutic applications in various diseases.
Mechanism of Action
1-(3-chloro-2-methylphenyl)-N-(4-methoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide exerts its pharmacological effects by inhibiting the activity of TAK1, which is a serine/threonine kinase that plays a critical role in the regulation of various cellular processes. TAK1 is activated by various stimuli, including cytokines, growth factors, and environmental stressors, and it regulates the activation of downstream signaling pathways, including NF-κB, MAPK, and JNK. By inhibiting TAK1, 1-(3-chloro-2-methylphenyl)-N-(4-methoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide suppresses the activation of these pathways, leading to the suppression of pro-inflammatory cytokines and chemokines.
Biochemical and Physiological Effects:
1-(3-chloro-2-methylphenyl)-N-(4-methoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide has been shown to have potent anti-inflammatory effects in various in vitro and in vivo models. It suppresses the production of pro-inflammatory cytokines and chemokines, including TNF-α, IL-1β, IL-6, and MCP-1, which are implicated in various diseases. 1-(3-chloro-2-methylphenyl)-N-(4-methoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide also inhibits the activation of NF-κB, which is a transcription factor that regulates the expression of various genes involved in inflammation and immune response.
Advantages and Limitations for Lab Experiments
1-(3-chloro-2-methylphenyl)-N-(4-methoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide has several advantages for laboratory experiments. It is a potent and selective inhibitor of TAK1, which makes it an ideal tool for studying the role of TAK1 in various cellular processes. It has been extensively characterized in vitro and in vivo, and its pharmacological effects have been well-documented. However, 1-(3-chloro-2-methylphenyl)-N-(4-methoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide has some limitations, including its limited solubility in aqueous solutions, which can make it challenging to use in some experimental settings.
Future Directions
There are several potential future directions for research on 1-(3-chloro-2-methylphenyl)-N-(4-methoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide. One area of interest is the development of more potent and selective TAK1 inhibitors based on the structure of 1-(3-chloro-2-methylphenyl)-N-(4-methoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide. Another area of interest is the investigation of the therapeutic potential of 1-(3-chloro-2-methylphenyl)-N-(4-methoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide in various diseases, including cancer, autoimmune disorders, and inflammatory diseases. Additionally, further studies are needed to elucidate the molecular mechanisms underlying the pharmacological effects of 1-(3-chloro-2-methylphenyl)-N-(4-methoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide and to identify potential off-target effects.
Scientific Research Applications
1-(3-chloro-2-methylphenyl)-N-(4-methoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders. It has been shown to inhibit the activation of TAK1, which is involved in the regulation of various signaling pathways, including NF-κB, MAPK, and JNK. This inhibition leads to the suppression of pro-inflammatory cytokines and chemokines, which are implicated in various diseases.
properties
IUPAC Name |
1-(3-chloro-2-methylphenyl)-N-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN2O3/c1-12-16(20)4-3-5-17(12)22-11-13(10-18(22)23)19(24)21-14-6-8-15(25-2)9-7-14/h3-9,13H,10-11H2,1-2H3,(H,21,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXRPTJAFTXFUAA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)N2CC(CC2=O)C(=O)NC3=CC=C(C=C3)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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